amino}-3-nitrobenzoic acid CAS No. 138992-72-0](/img/structure/B14280224.png)
5-Bromo-2-{[(2-chlorophenyl)methyl](pentyl)amino}-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoic acid derivative, followed by bromination and subsequent substitution reactions to introduce the chlorophenyl and pentylamino groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid include:
5-Bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the nitro and amino groups.
2-Amino-5-bromobenzoic acid: Contains the amino and bromine groups but lacks the chlorophenyl and pentyl groups.
The uniqueness of 5-Bromo-2-{(2-chlorophenyl)methylamino}-3-nitrobenzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
138992-72-0 |
|---|---|
Molecular Formula |
C19H20BrClN2O4 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methyl-pentylamino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C19H20BrClN2O4/c1-2-3-6-9-22(12-13-7-4-5-8-16(13)21)18-15(19(24)25)10-14(20)11-17(18)23(26)27/h4-5,7-8,10-11H,2-3,6,9,12H2,1H3,(H,24,25) |
InChI Key |
XVOWTSMAZJUCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC1=CC=CC=C1Cl)C2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
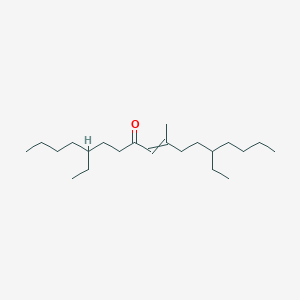
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)


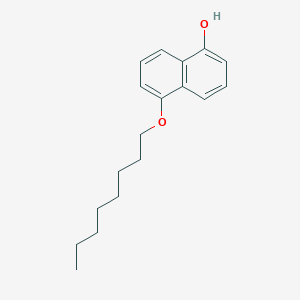
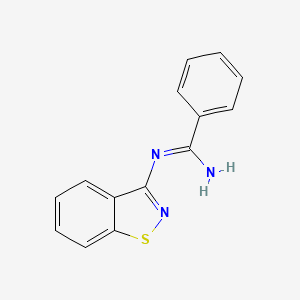
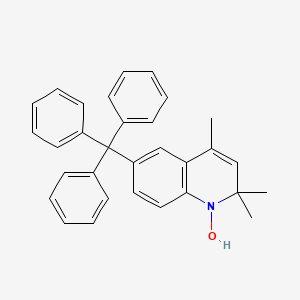
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
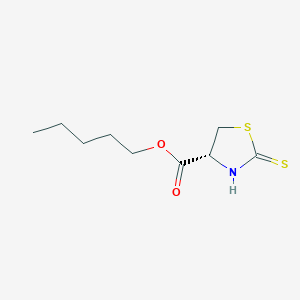
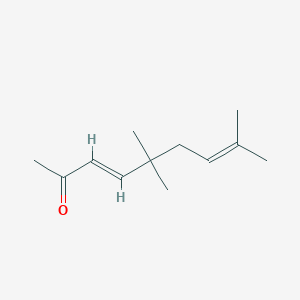
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
